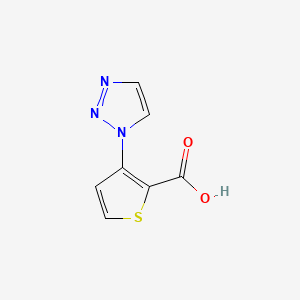

Acide 3-(1H-1,2,3-triazol-1-yl)thiophène-2-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid” is a compound with the CAS Number: 1020253-47-7 . It has a molecular weight of 195.2 . The IUPAC name for this compound is 3-(1H-1,2,3-triazol-1-yl)-2-thiophenecarboxylic acid .

Synthesis Analysis

The synthesis of similar triazole compounds has been reported in the literature . For instance, a series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is normal .Applications De Recherche Scientifique

Découverte de médicaments

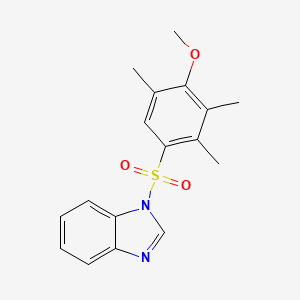

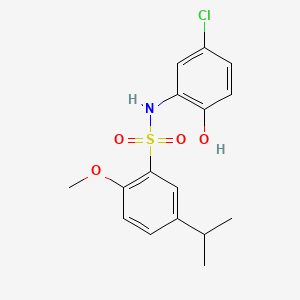

Les 1,2,3-triazoles, y compris l'acide 3-(1H-1,2,3-triazol-1-yl)thiophène-2-carboxylique, servent de motifs structurels privilégiés dans la découverte de médicaments. Leur grande stabilité chimique, leur caractère aromatique et leur capacité de liaison hydrogène en font des éléments de construction précieux pour la conception de composés bioactifs. Plusieurs agents médicamenteux, tels que le rufinamide anticonvulsivant et le carboxyamidotriazole anticancéreux, présentent un noyau 1,2,3-triazole {svg_1}.

Mécanisme D'action

Target of Action

Compounds containing the 1,2,3-triazole moiety are known to bind with a variety of enzymes and receptors, showing versatile biological activities . They have been reported to interact with the amino acids present in the active site of EGFR receptors .

Mode of Action

It is known that 1,2,3-triazole derivatives can interact with their targets through various interactions like electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction .

Biochemical Pathways

One of the triazole derivatives was found to interact with the amino acids present in the active site of egfr receptors , which could potentially affect the EGFR signaling pathway.

Pharmacokinetics

1,2,3-triazole-based scaffolds are known for their chemical stability, effective dipole moment, capability of hydrogen bonding, and aromatic character, which enhance their ability and solubility to interact with biomolecular targets and make them highly stable to metabolic degradation .

Result of Action

One of the triazole derivatives was found to exhibit promising antibacterial activity . Another derivative was found to induce apoptosis in BT-474 cells .

Action Environment

The stability and biocompatibility of 1,2,3-triazole-based scaffolds are well-known , suggesting that they may be relatively stable under various environmental conditions.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 3-(1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid in lab experiments is its low toxicity, which makes it a safer alternative to other anticancer and antimicrobial agents. However, 3-(1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid is also relatively insoluble in water, which can make it difficult to work with in certain experimental settings.

Orientations Futures

There are several potential future directions for research on 3-(1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid. One area of interest is the development of new derivatives of 3-(1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid with improved solubility and bioavailability. Another area of interest is the investigation of the potential synergistic effects of 3-(1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid with other anticancer and antimicrobial agents. Additionally, further research is needed to fully elucidate the mechanism of action of 3-(1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid and to better understand its potential therapeutic applications.

Méthodes De Synthèse

3-(1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid can be synthesized through a variety of methods, including the Huisgen cycloaddition reaction between 2-azidothiophene and propiolic acid, or through the reaction of 2-bromo-1-(thiophen-2-yl)ethanone with sodium azide, followed by a copper-catalyzed azide-alkyne cycloaddition reaction. The latter method has been found to be more efficient and cost-effective.

Safety and Hazards

Propriétés

IUPAC Name |

3-(triazol-1-yl)thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S/c11-7(12)6-5(1-4-13-6)10-3-2-8-9-10/h1-4H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZOINXKHGGUHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1N2C=CN=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1020253-47-7 |

Source

|

| Record name | 3-(1H-1,2,3-triazol-1-yl)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B604835.png)